molecular formula C10H8BrNO B1524271 8-Bromo-7-methoxyquinoline CAS No. 36023-06-0

8-Bromo-7-methoxyquinoline

Cat. No.: B1524271
CAS No.: 36023-06-0
M. Wt: 238.08 g/mol
InChI Key: PYLZPPOBCRUWJX-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxyquinoline is a chemical compound with the molecular weight of 238.08 . It has gained significant attention in the scientific community due to its various properties and potential applications.


Synthesis Analysis

The bromination of a series of 8-substituted quinolines has been reinvestigated for optimum yields and isolation conditions . Mono bromination of 8-hydroxyquinoline and 8-aminoquinoline gave a mixture of mono and dibromo derivatives while 8-methoxyquinoline furnished 5-bromo-8-methoxyquinoline as the sole product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10 (7)9 (8)11/h2-6H,1H3 . This compound exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

The bromination of 8-substituted quinolines has been studied, and the process has been optimized for yield and isolation conditions . The bromination of 8-hydroxyquinoline and 8-aminoquinoline resulted in a mixture of mono and dibromo derivatives, while 8-methoxyquinoline produced 5-bromo-8-methoxyquinoline as the sole product .


Physical and Chemical Properties Analysis

This compound is a white to yellow or gray solid .

Scientific Research Applications

Chemical Synthesis and Properties

8-Bromo-7-methoxyquinoline (BQM) and its derivatives are extensively used in chemical synthesis. For example, they are involved in the regioselective bromination and subsequent coupling reactions. Trécourt et al. (1995) demonstrated the bromination of 8-methoxyquinolines at specific positions, leading to the synthesis of various quinoline derivatives (Trécourt, Mongin, Mallet, & Quéguiner, 1995). Similarly, Albrecht, Blau, and Röttele (2000) synthesized an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex, showcasing the versatility of BQM derivatives in forming complex structures (Albrecht, Blau, & Röttele, 2000).

Photoreactive Properties

One of the key applications of BQM is its use as a photoremovable protecting group. Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline in this capacity, highlighting its efficient photolysis under both one-photon excitation (1PE) and two-photon excitation (2PE), making it suitable for studying cell physiology (Zhu, Pavlos, Toscano, & Dore, 2006).

Biochemical Research and Sensor Development

BQM derivatives also find applications in biochemical research. For instance, Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, indicating the potential of these compounds in environmental and biochemical sensing applications (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Antimicrobial Research

In addition to the above applications, BQM derivatives have been evaluated for their antimicrobial properties. Hamama et al. (2015) synthesized new heterocyclic compounds incorporating quinolone moieties and evaluated their antibacterial activity against various bacterial strains, demonstrating the potential of BQM derivatives in developing new antibacterial agents (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and handling in a well-ventilated place .

Future Directions

Quinoline and its derivatives are a very important class of N-heterocyclic compounds in drug design . They are considered as targets for the development of synthetic strategies and evaluation of biological activities . Therefore, the future directions of 8-Bromo-7-methoxyquinoline could be in the field of medicinal chemistry, particularly in the synthesis of new drugs.

Mechanism of Action

In terms of pharmacokinetics, the properties of 8-Bromo-7-methoxyquinoline would likely depend on factors such as its solubility, stability, and the nature of its interactions with biological molecules. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body .

Properties

IUPAC Name

8-bromo-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLZPPOBCRUWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679665
Record name 8-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36023-06-0
Record name 8-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-7-methoxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 8-bromo-7-hydroxyquinoline (65 g, 0.29 mol), potassium carbonate (120 g, 0.87 mol), and methyl iodide (82 g, 0.58 mol) in acetone (500 mL) was heated to reflux for 4 hrs. The mixture was then cooled to rt and filtered. The filtrate was concentrated, dissolved in ethyl acetate (1 L), washed with water (300 mL×2) and saline (200 mL), dried over Na2SO4 and concentrated. The residue was recrystallized in ethyl acetate and hexane (1:1) to give 8-bromo-7-methoxyquinoline (40 g).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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